molecular formula C12H13NO B3152714 1-Cyano-1-(4-ethoxyphenyl)cyclopropane CAS No. 74205-06-4

1-Cyano-1-(4-ethoxyphenyl)cyclopropane

Cat. No. B3152714
CAS RN: 74205-06-4
M. Wt: 187.24 g/mol
InChI Key: ZOVYVLKSIXNOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyano-1-(4-ethoxyphenyl)cyclopropane” is a type of cyclopropane, which is a cyclic hydrocarbon . Cyclopropanes are important strained rings that have gained much attention due to their unique reactivity . They exist in many natural products and have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .


Molecular Structure Analysis

Cyclopropanes, including “1-Cyano-1-(4-ethoxyphenyl)cyclopropane”, are planar molecules with carbon atoms at the corners of an equilateral triangle . The bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom, which results in angle strain and influences the chemical behavior of this cycloalkane .

Scientific Research Applications

Organic Synthesis

Cyclopropanes, including “1-Cyano-1-(4-ethoxyphenyl)cyclopropane”, have been widely used in the field of organic synthesis . Their unique reactivity and strained ring structure make them versatile building blocks in the creation of complex organic molecules .

Medicinal Chemistry

In the field of medicinal chemistry, cyclopropanes are often used as bioisosteres for double bonds or used to restrict conformational flexibility . This can enhance the biological activity of pharmaceutical compounds .

Materials Science

Cyclopropanes have also found applications in materials science . Their unique physical and chemical properties can be leveraged to create new materials with desired characteristics .

Synthesis of Cyclopropane-fused Tetra-hydropyridines

The “1-Cyano-1-(4-ethoxyphenyl)cyclopropane” could potentially be used in the synthesis of cyclopropane-fused tetra-hydropyridines . This is achieved through Rh2 (II)-catalyzed asymmetric cycloisomerization of activated enynes .

Photoisomerization

“Cyanomethylene)cyclopropane” and “1-cyano-2-methylene-cyclopropane” are structurally intriguing C5H5N isomers . They are substantially higher in energy than pyridine due to the absence of aromaticity and the presence of a strained, three-membered cyclopropyl ring with an exocyclic π . This suggests potential applications in photoisomerization processes .

Asymmetric Synthesis

The unique reactivity of cyclopropanes can be leveraged in asymmetric synthesis . For example, the Rh2 (II)-catalyzed asymmetric cycloisomerization of activated enynes provides a method to create chiral molecules .

Future Directions

Cyclopropanes have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science . Given their unique reactivity, there is potential for further developments in the synthesis of cyclopropanes, including “1-Cyano-1-(4-ethoxyphenyl)cyclopropane”, and their applications .

properties

IUPAC Name

1-(4-ethoxyphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVYVLKSIXNOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 7.5 ml (0.012 mol) of 1.7M n-butyllithium in hexane, at room temperature, under an atmosphere of nitrogen, is added rapidly 10 ml of anhydrous tetrahydrofuran, followed by a solution of 4-ethoxyphenyl acetonitrile (0.8 g 0.005 mol) in 4 ml of tetrahydrofuran, during 5 minutes. The reaction mixture is stirred magnetically for 1 hour then treated with 0.50 g (0.005 mol) of 1,2-dichloroethane in 10 ml of tetrahydrofuran, during a period of 40 minutes (slow addition is important). After 16 hours, the mixture is hydrolysed by 10 ml of 3N HCl and then taken up in ether, washed with water, sodium bicarbonate, water and dried over anhydrous sodium sulphate. The solvent is removed under reduced pressure. Yield: 0.64 g of a viscous semi-crystalline oil.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1.6M n-Butyllithium (680 ml) is added over 5 min to a stirred solution of 4-ethoxyphenyl acetonitrile (56 g) in anhydrous THF (600 ml) at 25° C. under an atmosphere of nitrogen. After 1 h, a solution of 1.2 dichloroethane (111 g) in anhydrous THF (300 ml) is added dropwise over 2 h and the mixture stirred at 25° C. for 16 h. The mixture is then poured onto 3N HCl (1 l ), concentrated under reduced pressure, extracted with diethyl ether (x3), washed with water, dried over anhydrous sodium sulphate, the solvent removed under reduced pressure and the residue distilled to give the product, b.p. 116°-120° C., yield 40 g. nD 1.5320.
Quantity
680 mL
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyano-1-(4-ethoxyphenyl)cyclopropane
Reactant of Route 2
Reactant of Route 2
1-Cyano-1-(4-ethoxyphenyl)cyclopropane
Reactant of Route 3
Reactant of Route 3
1-Cyano-1-(4-ethoxyphenyl)cyclopropane
Reactant of Route 4
Reactant of Route 4
1-Cyano-1-(4-ethoxyphenyl)cyclopropane
Reactant of Route 5
Reactant of Route 5
1-Cyano-1-(4-ethoxyphenyl)cyclopropane
Reactant of Route 6
Reactant of Route 6
1-Cyano-1-(4-ethoxyphenyl)cyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.